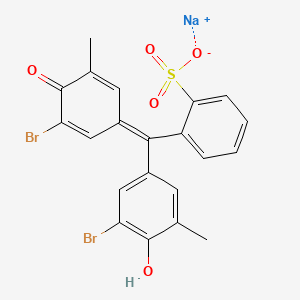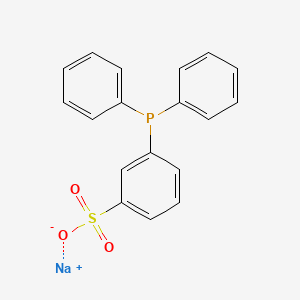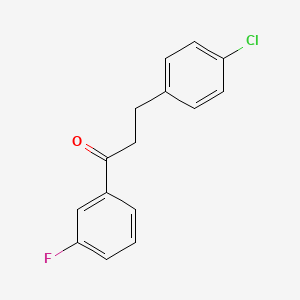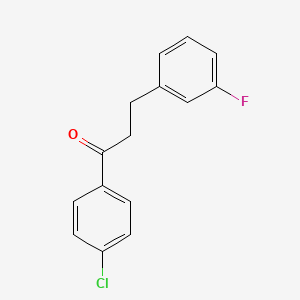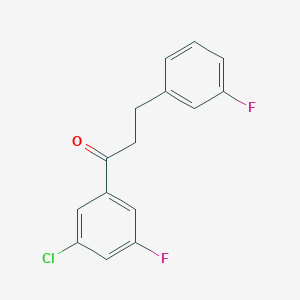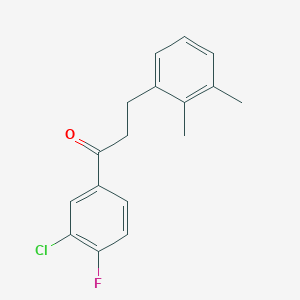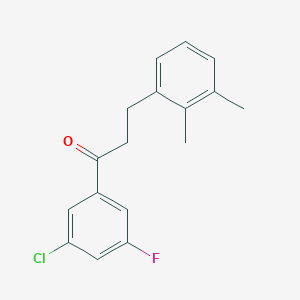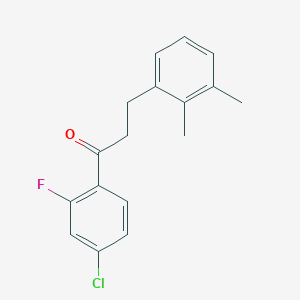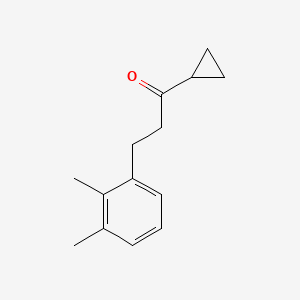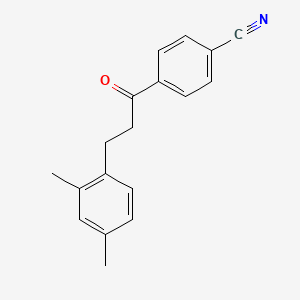
7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid (TCHP) is an organic acid that has been studied for its potential applications in scientific research. It is a derivative of heptanoic acid, and is composed of a seven-carbon chain with a trichlorophenyl group attached to the end. The acid has been studied for its potential use in a variety of laboratory experiments, and has been found to have a number of biochemical and physiological effects. In
科学的研究の応用
Crystal Structure Analysis
7-Oxo-7(phenylamino)heptanoic acid, a compound structurally related to 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid, has been studied for its crystal structure. The hydrogen-bond networks found in its structure are similar to those in 6-oxo-6-(phenylamino)hexanoic acid, providing insights into the molecular interactions and stability of these compounds (Feeder & Jones, 1994).
Mass Spectrometry Characterization
Mass spectrometric characterization of small oxocarboxylic acids, such as 6-oxoheptanoic acid, closely related to the compound , helps understand their fragmentation behavior and molecular structure. This is crucial for identifying and quantifying these compounds in various applications, including environmental and biochemical analysis (Kanawati et al., 2007).
Synthesis and Application in Organic Chemistry
The synthesis of methyl 7-oxoheptanoate, a molecule structurally similar to this compound, has been a subject of research due to its use in preparing key intermediates for prostanoids and other significant organic compounds. Understanding the synthesis process offers insights into developing new methods for producing structurally related compounds (Ballini & Petrini, 1984).
Exploration of Biological Activity
Compounds with structural similarities to this compound have been investigated for their potential biological activities, such as antimicrobial and antifungal properties. This research provides a basis for the development of new pharmaceuticals and therapeutic agents (Sayed et al., 2003).
作用機序
Target of Action
The primary target of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid, also known as Lotilaner, is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) that is selective for mites . GABA is a major inhibitory neurotransmitter in the central nervous system, and its receptors play a crucial role in maintaining the balance between neuronal excitation and inhibition.
Mode of Action
Lotilaner acts as a non-competitive antagonist of the GABA-gated chloride channel (GABACl), selectively targeting mites . By inhibiting these channels, it causes a paralytic action in the target organism, leading to their death .
Biochemical Pathways
It is known that the compound disrupts the normal functioning of the gaba-gated chloride channels, leading to paralysis and death of the mites . This disruption can affect various downstream effects, including the normal functioning of the nervous system in the mites.
Pharmacokinetics
It is known that the compound is used in ophthalmic solutions, suggesting that it is likely absorbed through the ocular tissues . The impact of these properties on the bioavailability of the compound is currently unknown.
Result of Action
The primary result of Lotilaner’s action is the death of mites, which are the cause of conditions such as Demodex blepharitis . By causing paralysis in the mites, the compound effectively eliminates them, thereby treating the conditions they cause.
特性
IUPAC Name |
7-oxo-7-(3,4,5-trichlorophenyl)heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl3O3/c14-9-6-8(7-10(15)13(9)16)11(17)4-2-1-3-5-12(18)19/h6-7H,1-5H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZZNNIUADDXKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
